2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
Description
Historical Development and Significance in Medicinal Chemistry
The evolution of sulfonamide therapeutics began with the serendipitous discovery of Prontosil’s antibacterial properties in the 1930s, which ushered in the antibiotic era. Over subsequent decades, sulfonamides transcended their antimicrobial origins, emerging as versatile scaffolds for designing enzyme inhibitors targeting carbonic anhydrases, matrix metalloproteinases, and tyrosine kinases. The integration of isoquinoline motifs into sulfonamide chemistry represents a strategic refinement, leveraging the inherent bioactivity of nitrogen-containing heterocycles. Dihydroisoquinoline sulfonamides, first systematically studied in the early 21st century, combine the zinc-binding sulfonamide group with the rigid, planar structure of partially saturated isoquinolines. This hybridization enables precise interactions with enzyme active sites, as demonstrated by X-ray crystallographic studies of carbonic anhydrase II complexes.
Classification Within the Broader Sulfonamide Family
Dihydroisoquinoline sulfonamides constitute a specialized subclass within the sulfonamide pharmacopeia, distinguished by three structural features:
- Core Heterocycle : A 3,4-dihydroisoquinoline system providing conformational restraint and π-π stacking potential.
- Sulfonamide Anchor : The -SO$$_2$$NH- group enabling zinc coordination in metalloenzyme targets.
- Peripheral Modifications : Substituents like cyclopentyl, methoxy, and acetamide groups that modulate solubility, selectivity, and pharmacokinetics.
This tripartite architecture differentiates them from simpler aromatic sulfonamides (e.g., sulfamethoxazole) and aliphatic variants (e.g., acetazolamide). Their classification aligns with the International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic sulfonamides, emphasizing the isoquinoline numbering system and substituent prioritization.
Emergence of Isoquinoline-Based Sulfonamides as Pharmacological Agents
The pharmacological appeal of isoquinoline sulfonamides stems from their balanced physicochemical properties and target specificity. Early work demonstrated nanomolar inhibition constants (K$$_i$$) against tumor-associated carbonic anhydrase IX (CA IX) and neuroprotective effects via γ-secretase modulation. Structural comparisons reveal that the dihydroisoquinoline’s partial saturation reduces planarity compared to fully aromatic isoquinolines, potentially decreasing nonspecific DNA intercalation risks. Furthermore, methoxy substituents at positions 6 and 7 enhance blood-brain barrier permeability, making these compounds candidates for central nervous system targets.
Chemical Taxonomy and Nomenclature Considerations
The systematic name 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide encodes critical structural information:
- Root Structure : 3,4-Dihydroisoquinoline indicates a partially saturated bicyclic system with one double bond.
- Positional Modifiers :
- 6,7-Dimethoxy: Methoxy (-OCH$$_3$$) groups at carbons 6 and 7 of the isoquinoline ring.
- 2(1H)-yl: Indicates a hydrogen at position 1 when the compound is in its neutral state.
- Sulfonamide Linkage : The sulfonyl (-SO$$_2$$-) bridge connects the dihydroisoquinoline to an ethylenediamine spacer.
- Terminal Group : N-(2-...ethyl)acetamide specifies an acetamide moiety attached via a two-carbon chain.
This nomenclature adheres to IUPAC priority rules, where the sulfonamide group takes precedence over the acetamide in determining the parent hydride. The cyclopentyl substituent on the acetamide nitrogen is treated as a branch from the main chain.
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-26-18-12-16-7-9-22(14-17(16)13-19(18)27-2)28(24,25)10-8-21-20(23)11-15-5-3-4-6-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAALXYQWWHGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a multi-step process typically involving the following key steps:
Formation of the dihydroisoquinoline moiety: Starting from 6,7-dimethoxy-1-tetralone, reduction and subsequent cyclization in the presence of an acid catalyst yields the dihydroisoquinoline.
Sulfonylation: The dihydroisoquinoline undergoes sulfonylation with an appropriate sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Coupling with cyclopentylamine: The sulfonylated dihydroisoquinoline is then reacted with cyclopentylamine to form the final acetamide product. This step typically requires a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production may involve scalable variations of the synthetic routes mentioned, with optimizations to improve yield and purity. Methods such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide can participate in various chemical reactions, including:
Oxidation: The compound's multiple methoxy groups can undergo oxidation reactions to form corresponding quinones or aldehydes.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Substitution conditions: Basic conditions using reagents like NaOH, KOH
Major Products Formed from These Reactions
Depending on the reaction conditions and reagents used, the major products can include oxidized quinones, reduced amines, and various substituted derivatives.
Scientific Research Applications
Pharmacological Properties
Dopamine Receptor Modulation
This compound acts as a D1 positive allosteric modulator , which means it enhances the activity of D1 dopamine receptors. These receptors are crucial for several physiological functions, including motor control and cognitive processes. The modulation of D1 receptors can have therapeutic implications for conditions such as Parkinson's disease and schizophrenia, where dopaminergic signaling is disrupted .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Preliminary studies show that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated through the National Cancer Institute's Developmental Therapeutics Program, which assesses compounds for their potential anticancer activity .
Therapeutic Uses
Neurodegenerative Diseases
Given its role as a D1 receptor modulator, this compound is being investigated for its potential to treat neurodegenerative diseases like Parkinson's disease. D1 receptor activation has been linked to improved cognitive function and motor skills in animal models of these diseases .
Psychiatric Disorders
The modulation of dopamine pathways also suggests potential applications in treating psychiatric disorders such as schizophrenia. By enhancing D1 receptor activity, the compound may help alleviate symptoms associated with dopaminergic dysfunction in these conditions .
In Vitro Studies
In vitro studies have demonstrated that 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide exhibits significant inhibition of cancer cell growth across various human tumor cell lines. The compound showed mean GI50 values indicating effective cytotoxicity against cancer cells .
Case Studies
Mechanism of Action
The mechanism by which 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound's sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic functions. The acetamide and cyclopentyl groups may contribute to the compound's binding affinity and selectivity.
Comparison with Similar Compounds
The following analysis categorizes structurally or functionally related compounds based on acetamide cores, substitution patterns, and applications.
Pharmaceutical Acetamides with Dihydroisoquinoline Moieties
Compounds sharing the dihydroisoquinolinyl group are critical in drug development, particularly for P-gp inhibition:
Key Differences :
- The target compound employs a sulfonylethyl linkage instead of the ethyl or carboxamide bridges seen in GF120918 and XR9574. This sulfonyl group may enhance metabolic stability or alter binding affinity .
- Unlike GF120918’s acridine core or XR9576’s quinoline-carboxamide, the target lacks a fused aromatic system, possibly reducing off-target interactions.
Chloroacetamide Herbicides
Chloroacetamides with agrochemical applications highlight how substitution patterns dictate functionality:
Key Differences :
- The absence of a chloro substituent reduces electrophilic reactivity, likely improving toxicological profiles for therapeutic use.
Aminoethyl-Linked Compounds
Aminoethyl derivatives, though structurally distinct, share functional group similarities:
Key Differences :
- The target’s sulfonylethyl group replaces aminoethyl or thiol functionalities, eliminating nucleophilic or reactive sites critical in organophosphorus agents .
- The dihydroisoquinoline moiety introduces aromaticity and hydrogen-bonding capacity, enhancing target specificity compared to simpler aminoethyl derivatives.
Biological Activity
2-Cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a novel compound with potential therapeutic applications. Its biological activity primarily involves modulation of dopamine receptors, particularly the D1 receptor subtype, which plays a crucial role in various neurological functions. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
The compound functions as a D1 Positive Allosteric Modulator . This means it enhances the receptor's response to dopamine without directly activating the receptor itself. The D1 receptors are G-protein coupled receptors (GPCRs) that influence cAMP production and are implicated in several physiological processes, including motor function and cognitive processes .
Key Mechanisms:
- Dopamine Modulation : By enhancing D1 receptor activity, the compound may improve cognitive functions and motor control.
- Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegenerative conditions by modulating neurotransmitter systems .
Biological Activity Data
The biological activity of 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide has been evaluated through various in vitro and in vivo studies. Below is a summary of significant findings:
Case Studies
Several studies have explored the therapeutic potential of compounds similar to 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide:
- Cognitive Impairment in Parkinson's Disease :
- Schizophrenia Treatment :
Q & A
Q. How do substituent modifications (e.g., cyclopentyl vs. cyclohexyl) alter the compound’s pharmacokinetic profile?
- Methodological Answer : Comparative molecular field analysis (CoMFA) models steric/electronic effects on LogP and bioavailability. In vivo PK studies in rodents (IV/PO dosing) quantify clearance and volume of distribution. Metabolite identification via LC-MSⁿ reveals hepatic oxidation patterns. ’s structure-activity data guide rational analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
